4-Chloro-3-nitrophenylboronic acid
Overview
Description
Mechanism of Action
Target of Action
4-Chloro-3-nitrophenylboronic acid is a type of organoboron compound
Mode of Action
Boronic acids are known to participate in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring the organic group from boron to palladium .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at 2-8°C . Additionally, the reaction conditions, such as temperature and pH, can significantly impact the compound’s reactivity and stability.
Preparation Methods
The preparation of MS4322 (isomer) involves synthetic routes that include the use of specific reagents and conditions. The compound is synthesized through a series of chemical reactions that involve the formation of a complex molecular structure.
Chemical Reactions Analysis
MS4322 (isomer) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can be performed to modify the compound’s structure and properties.
Substitution: Substitution reactions involve the replacement of specific functional groups within the molecule. Common reagents and conditions used in these reactions include DMSO, PEG300, Tween-80, and saline solutions. .
Scientific Research Applications
MS4322 (isomer) has a wide range of scientific research applications, including:
Chemistry: Used as a chemical tool for exploring the functions of PRMT5 in health and disease.
Biology: Investigated for its role in reducing PRMT5 protein levels and inhibiting the growth of cancer cells.
Medicine: Potential anticancer activity by targeting PRMT5, making it a valuable compound for cancer research.
Industry: Utilized in the development of new therapeutic agents and chemical probes .
Comparison with Similar Compounds
MS4322 (isomer) is unique in its selective degradation of PRMT5. Similar compounds include:
VZ185: A dual BRD7/9 PROTAC degrader.
PhosTAC7: Induces ternary protein complex formation and dephosphorylation.
AD4: An artemisinin derivative functioning as a proteolytic targeting chimera for PCLAF.
ARD-2051: A potent degrader of the androgen receptor.
These compounds share the common feature of being PROTAC degraders but target different proteins and pathways, highlighting the specificity and uniqueness of MS4322 (isomer) in targeting PRMT5.
Properties
IUPAC Name |
(4-chloro-3-nitrophenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BClNO4/c8-5-2-1-4(7(10)11)3-6(5)9(12)13/h1-3,10-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQCCRPUZTXKDGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)Cl)[N+](=O)[O-])(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30407462 | |
Record name | 4-Chloro-3-nitrophenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30407462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
151169-67-4 | |
Record name | 4-Chloro-3-nitrophenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30407462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4-Chloro-3-nitrophenyl)boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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